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Compound of Interest

Compound Name: 1-Benzylpiperidine-2,6-dione

Cat. No.: B1281742

An In-depth Technical Guide to 1-
Benzylpiperidine-2,6-dione

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Benzylpiperidine-2,6-dione, also known as N-benzylglutarimide, is a heterocyclic
compound belonging to the piperidine class. Its structure, featuring a piperidine ring with two
carbonyl groups and a benzyl substituent on the nitrogen atom, makes it a subject of interest in
medicinal chemistry and organic synthesis. This technical guide provides a comprehensive
overview of the structure, chemical properties, and synthesis of 1-benzylpiperidine-2,6-dione,
intended to serve as a valuable resource for professionals in research and drug development.
While the piperidine scaffold is prevalent in many biologically active molecules, specific
experimental data on the biological activity of 1-benzylpiperidine-2,6-dione is limited in
publicly available literature.

Molecular Structure and Identification

1-Benzylpiperidine-2,6-dione is characterized by a six-membered piperidine ring containing a
nitrogen atom, with carbonyl groups at positions 2 and 6. A benzyl group is attached to the
nitrogen atom.

Chemical Structure:
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Figure 1: 2D Structure of 1-Benzylpiperidine-2,6-dione.

Table 1. Compound Identification

Identifier Value

IUPAC Name 1-benzylpiperidine-2,6-dione

Synonyms N.-Be.nz.ngIlIJtarimide, 1-Benzyl-2,6-
piperidinedione

CAS Number 42856-43-9

Molecular Formula C12H13NO:2

SMILES C1CC(=O)N(C(=0O)C1)CC2=CC=CC=C2

InChlKey RBEFUDUPGFNSIZ-UHFFFAOYSA-N

Chemical and Physical Properties

A summary of the known physical and chemical properties of 1-benzylpiperidine-2,6-dione is
presented in the table below.

Table 2: Physicochemical Properties of 1-Benzylpiperidine-2,6-dione

Property Value Reference
Molecular Weight 203.24 g/mol [1]
Melting Point 48-49 °C [2]
Boiling Point 404.6 £ 24.0 °C at 760 mmHg [2]
LogP 2.13 [2]
Vapor Pressure 0.0 £ 0.9 mmHg at 25°C [2]
Density 1.2+0.1 g/lcm3 [2]
Flash Point 195.2+15.2°C [2]
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Synthesis

The most common and direct method for the synthesis of 1-benzylpiperidine-2,6-dione is the
condensation reaction between glutaric anhydride and benzylamine.[2] This reaction involves
the opening of the anhydride ring by the amine followed by intramolecular cyclization via
dehydration to form the imide.

Glutaric Anhydride

Entermediate (amic acidD—» Heat (A) —bE-Benzylpiperidine-Z,6-dion9

Benzylamine

Click to download full resolution via product page

Figure 2: Synthesis pathway of 1-Benzylpiperidine-2,6-dione.

Experimental Protocol: Synthesis of 1-Benzylpiperidine-
2,6-dione

While a specific detailed protocol for 1-benzylpiperidine-2,6-dione is not readily available in
the searched literature, a general procedure for the synthesis of N-substituted glutarimides can
be adapted.

Materials:

Glutaric anhydride

Benzylamine

Toluene (or another suitable azeotroping solvent)

Dean-Stark apparatus

Reflux condenser

Heating mantle
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» Standard laboratory glassware

Procedure:

To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add
equimolar amounts of glutaric anhydride and benzylamine in toluene.

Heat the reaction mixture to reflux. The water formed during the reaction will be collected in
the Dean-Stark trap.

Continue the reflux until no more water is collected, indicating the completion of the reaction.
Cool the reaction mixture to room temperature.
Remove the solvent under reduced pressure.

The crude product can be purified by recrystallization from a suitable solvent (e.g.,
ethanol/water mixture) or by column chromatography on silica gel.

Spectroscopic Characterization

Detailed experimental spectroscopic data (*H NMR, 13C NMR, IR, MS) for 1-benzylpiperidine-

2,6-dione are not widely available in the public domain. The following are predicted data or

data from closely related compounds, which should be used with caution and for reference

purposes only.

e 'H NMR (Predicted): The proton NMR spectrum is expected to show signals for the aromatic

protons of the benzyl group (typically in the range of 7.2-7.4 ppm), a singlet for the benzylic
methylene protons, and multiplets for the three methylene groups of the piperidine ring.

13C NMR (Predicted): The carbon NMR spectrum should exhibit signals for the two carbonyl
carbons, the aromatic carbons of the benzyl group, the benzylic carbon, and the three
aliphatic carbons of the piperidine ring.

IR Spectroscopy (Predicted): The infrared spectrum is expected to show strong characteristic
absorption bands for the two carbonyl (C=0) groups of the imide functionality, typically in the
region of 1700-1750 cm~*. Aromatic C-H and aliphatic C-H stretching vibrations would also
be present.
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e Mass Spectrometry (Predicted): The mass spectrum would show the molecular ion peak
(M+) corresponding to the molecular weight of the compound (203.24 g/mol ). Fragmentation
patterns would likely involve the loss of the benzyl group or parts of the piperidine ring.

Biological Activity and Potential Applications

The piperidine ring is a privileged scaffold in medicinal chemistry, and many of its derivatives
exhibit a wide range of biological activities.[3] Derivatives of 1-benzylpiperidine have been
investigated for various therapeutic applications, including as inhibitors of acetylcholinesterase
(AChE) for the potential treatment of Alzheimer's disease and as monoacylglycerol lipase
(MAGL) inhibitors with anti-inflammatory and anti-cancer properties.[4][5]

However, specific studies on the biological activity of 1-benzylpiperidine-2,6-dione are scarce.
One study investigated the selective cytotoxicity of a related compound, (3S,6S)-3,6-
dibenzylpiperazine-2,5-dione, against cancer cells under nutrient starvation, suggesting a
potential mechanism involving the uncoupling of mitochondrial oxidative phosphorylation.[6]
While this provides a potential avenue for research, it is important to note that this is a different
compound, and its activity cannot be directly extrapolated to 1-benzylpiperidine-2,6-dione.

Given the lack of specific biological data, a signaling pathway diagram cannot be accurately
constructed at this time. The logical workflow for investigating the potential biological activity of
1-benzylpiperidine-2,6-dione would follow a standard drug discovery pipeline.
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Synthesis and Purification of
1-Benzylpiperidine-2,6-dione
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Figure 3: General drug discovery workflow.

Conclusion

1-Benzylpiperidine-2,6-dione is a readily synthesizable compound with a structure that
suggests potential for biological activity, given the prevalence of the piperidine scaffold in
pharmaceuticals. This technical guide has summarized the available information on its
structure, properties, and a general synthesis protocol. However, a significant gap exists in the
literature regarding its detailed experimental characterization and, most notably, its biological
effects and mechanism of action. Further research is warranted to explore the potential of this
and related compounds in the context of drug discovery and development. The protocols and
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data presented herein provide a foundational resource for scientists and researchers
embarking on such investigations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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